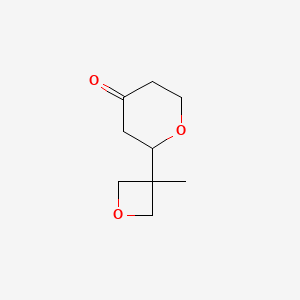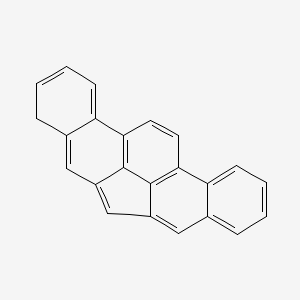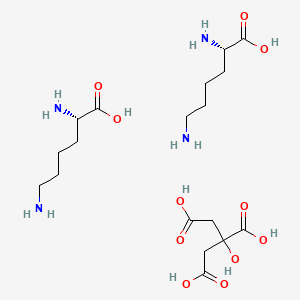
Di-L-lysine citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-L-lysine citrate is a complex organic salt composed of two L-lysine molecules and one citric acid molecule. It is a white to slightly yellow crystalline solid that is highly soluble in water. This compound is commonly used as a buffering agent and pH regulator in various biochemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-L-lysine citrate is typically prepared by mixing L-lysine with citric acid in a suitable molar ratio. The reaction involves the formation of ionic bonds between the amino groups of L-lysine and the carboxyl groups of citric acid. The mixture is then purified through crystallization or other methods to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes to produce L-lysine, which is then reacted with citric acid. Microorganisms such as Corynebacterium glutamicum and Escherichia coli are commonly used for the fermentation process. The resulting L-lysine is then purified and reacted with citric acid to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Di-L-lysine citrate can undergo various chemical reactions, including:
Oxidation: The amino groups in L-lysine can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups in citric acid can be reduced to form alcohol derivatives.
Substitution: The amino groups in L-lysine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of L-lysine.
Reduction: Alcohol derivatives of citric acid.
Substitution: Various substituted lysine derivatives.
Applications De Recherche Scientifique
Di-L-lysine citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a buffering agent in various chemical reactions and processes.
Biology: Employed in cell culture media as a nutrient and pH regulator.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of di-L-lysine citrate involves its ability to regulate pH and provide essential nutrients in biological systems. The compound interacts with various molecular targets, including enzymes and receptors, to exert its effects. The citric acid component participates in the citric acid cycle, a key metabolic pathway, while the L-lysine component is involved in protein synthesis and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epsilon-poly-L-lysine: A polymer of L-lysine with antimicrobial properties.
L-lysine hydrochloride: A salt of L-lysine used as a dietary supplement.
L-lysine acetate: Another salt of L-lysine used in various applications
Uniqueness
Di-L-lysine citrate is unique due to its combination of L-lysine and citric acid, which provides both buffering capacity and nutritional benefits. This dual functionality makes it particularly useful in applications where pH regulation and nutrient supplementation are required .
Propriétés
Numéro CAS |
93805-82-4 |
|---|---|
Formule moléculaire |
C18H36N4O11 |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
(2S)-2,6-diaminohexanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/2C6H14N2O2.C6H8O7/c2*7-4-2-1-3-5(8)6(9)10;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*5H,1-4,7-8H2,(H,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2*5-;/m00./s1 |
Clé InChI |
UCGKBRGKINVMDO-MDTVQASCSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
C(CCN)CC(C(=O)O)N.C(CCN)CC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


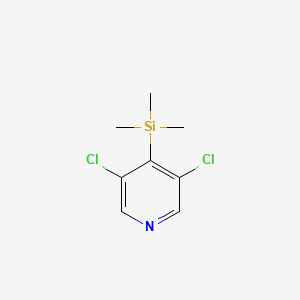
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
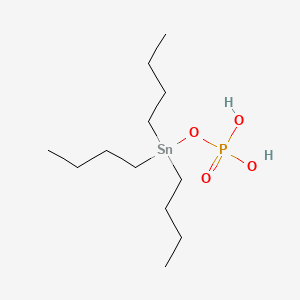

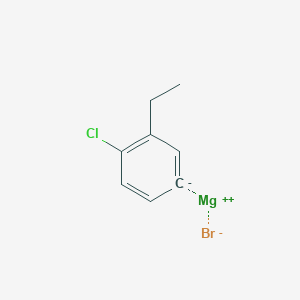

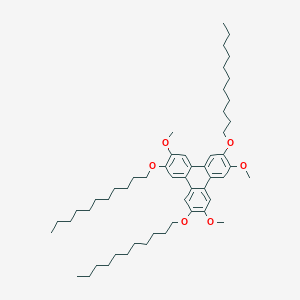
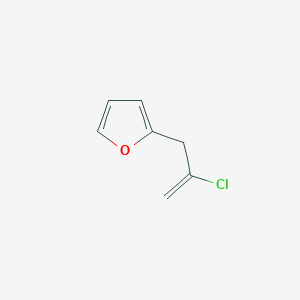
![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)
